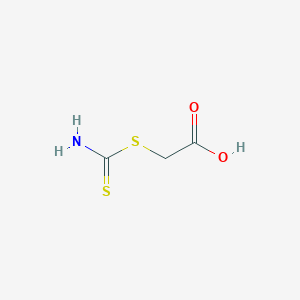

Thiocarbamoylthioacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-carbamothioylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S2/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZHKOZDQLZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579850 | |

| Record name | (Carbamothioylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29596-83-6 | |

| Record name | Thiocarbamoylthioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029596836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Carbamothioylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOCARBAMOYLTHIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZYT4XE64L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thiocarbamoylthioacetic Acid and Its Precursors

Synthesis from Secondary Amines, Carbon Disulfide, and Chloroacetic Acid

The most direct and commonly employed method for the synthesis of thiocarbamoylthioacetic acids is a one-pot reaction involving a secondary amine, carbon disulfide, and chloroacetic acid. This reaction proceeds through the in situ formation of a dithiocarbamate (B8719985) intermediate, which then acts as a nucleophile.

R₂NH + CS₂ + ClCH₂COOH → R₂NC(S)SCH₂COOH + HCl

This method is favored for its operational simplicity and atom economy. A variety of secondary amines can be utilized, leading to a diverse range of N-substituted thiocarbamoylthioacetic acids.

Chloroacetic acid plays a crucial role in this synthesis as the electrophilic component that introduces the carboxymethyl group. The reaction mechanism involves the initial formation of a dithiocarbamate salt from the secondary amine and carbon disulfide in a basic medium. This dithiocarbamate anion is a potent nucleophile.

The key step is the nucleophilic substitution reaction where the sulfur atom of the dithiocarbamate attacks the electrophilic carbon atom of the chloroacetic acid, displacing the chloride ion. This S-alkylation reaction forms the stable C-S bond, resulting in the final thiocarbamoylthioacetic acid product. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are typically optimized include temperature, solvent, and stoichiometry of the reactants.

The initial reaction between the secondary amine and carbon disulfide is exothermic and is generally carried out at low temperatures (0-10 °C) to prevent the decomposition of the thermally sensitive dithiocarbamic acid intermediate. The choice of solvent can influence the reaction rate and solubility of the intermediates. Protic solvents like ethanol (B145695) or water are commonly used. The stoichiometry of the reactants is also crucial; an excess of the amine or carbon disulfide may be used to ensure complete conversion of the limiting reagent.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C for dithiocarbamate formation; Room temperature for alkylation | To prevent decomposition of the dithiocarbamate intermediate and control the exothermic reaction. |

| Solvent | Ethanol, Water, or a mixture | To dissolve reactants and intermediates. |

| Stoichiometry | Equimolar amounts or slight excess of amine/CS₂ | To ensure complete reaction of the chloroacetic acid. |

| Base | Sodium hydroxide (B78521), Potassium hydroxide | To neutralize the in situ formed dithiocarbamic acid and the HCl byproduct. |

This table represents a generalized set of optimized conditions and may vary depending on the specific secondary amine used.

Synthesis via Dithiocarbaminates

An alternative and often more controlled method for the synthesis of thiocarbamoylthioacetic acids involves the pre-synthesis and isolation of the dithiocarbaminate salt. This two-step approach allows for the purification of the intermediate, which can lead to a cleaner final product.

In this method, the dithiocarbaminate salt, typically a sodium or potassium salt, is first prepared by reacting a secondary amine with carbon disulfide in the presence of a strong base like sodium hydroxide.

R₂NH + CS₂ + NaOH → R₂NC(S)SNa + H₂O

The resulting sodium dithiocarbaminate is then reacted with monochloroacetic acid (or its sodium salt, sodium chloroacetate) in a separate step.

R₂NC(S)SNa + ClCH₂COONa → R₂NC(S)SCH₂COONa + NaCl

Subsequent acidification of the reaction mixture yields the desired S-thiocarbamoylthioacetic acid. This method provides better control over the reaction and is particularly useful when dealing with sensitive substrates.

Preparation of Bis(thiocarbamoylthio)acetic Acid Analogs

The synthetic methodologies can be extended to prepare analogs such as bis(thiocarbamoylthio)acetic acids. These compounds feature two thiocarbamoylthio groups attached to the alpha-carbon of the acetic acid moiety.

A notable example is the synthesis of bis(N,N-dimethylthiocarbamoylthio)acetic acid. This compound is prepared by reacting two equivalents of a dimethyl dithiocarbamate salt with one equivalent of dichloroacetic acid. nih.gov

The reaction proceeds as follows:

2 (CH₃)₂NC(S)SNa + Cl₂CHCOOH → [(CH₃)₂NC(S)S]₂CHCOOH + 2 NaCl

This reaction highlights the versatility of the dithiocarbamate nucleophile in reacting with poly-halogenated electrophiles to create more complex structures. The synthesis requires careful control of stoichiometry to ensure the substitution of both chlorine atoms on the dichloroacetic acid. nih.gov

| Reactant 1 | Reactant 2 | Product |

| Dimethylamine, Carbon Disulfide, Dichloroacetic Acid | - | Bis(N,N-dimethylthiocarbamoylthio)acetic Acid |

This table illustrates the key reactants for the synthesis of the specified bis-analog.

Limitations in the Synthesis of Higher Homologs of Bis(thiocarbamoylthio)acetic Acid

The synthesis of higher homologs of bis(thiocarbamoylthio)acetic acid, which would involve the systematic extension of the molecular chain with repeating bis(thiocarbamoylthio)acetic acid units, presents several challenges. While direct research on the polymerization or oligomerization of this specific compound is not extensively documented, limitations can be inferred from established principles of dithiocarbamate and polymerization chemistry. These challenges primarily revolve around steric hindrance, the potential for side reactions, and decreasing reactivity of the growing polymer chain.

One of the primary obstacles in the formation of higher homologs is steric hindrance . As the molecular chain elongates, the reactive ends can become increasingly crowded. This steric bulk can impede the approach of incoming monomers or reagents, thereby slowing down or altogether preventing further chain growth. In the context of bis(thiocarbamoylthio)acetic acid, the dithiocarbamate groups themselves are relatively bulky. As more of these units are added, the steric congestion around the reactive sites would likely increase, leading to a significant decrease in reaction rates for chain extension. This phenomenon is a common limiting factor in many polymerization reactions. msu.edumdpi.com

Another significant limitation arises from the potential for side reactions . In the stepwise synthesis of larger molecules, the presence of multiple reactive functional groups can lead to undesired intramolecular or intermolecular reactions. For instance, the carboxylic acid moiety could potentially react with the thiocarbamoyl group under certain conditions, leading to cyclization or branching, which would terminate the linear chain growth required for the formation of higher homologs. Furthermore, the dithiocarbamate group itself can undergo decomposition or rearrangement reactions, especially at elevated temperatures or in the presence of certain reagents, which would introduce defects into the polymer chain and limit the achievable molecular weight.

The reactivity of the growing chain is also a critical factor. In many polycondensation or addition reactions, the reactivity of the functional groups at the end of the growing polymer chain can decrease as the chain length increases. This can be due to electronic effects or the aforementioned steric hindrance. If the synthesis of higher homologs were to proceed through a mechanism involving, for example, the reaction of a dithiocarbamate with an alkyl halide, the rate of this reaction would likely decrease for larger oligomers. researchgate.net This decreased reactivity would make it progressively more difficult to add new monomer units and achieve high molecular weight polymers.

These limitations are summarized in the table below, which outlines the potential challenges in the synthesis of higher homologs of bis(thiocarbamoylthio)acetic acid.

| Limitation | Description | Potential Impact on Synthesis |

| Steric Hindrance | Increased crowding around the reactive sites of the growing molecular chain due to the bulky nature of the dithiocarbamate groups. msu.edumdpi.com | Decreased reaction rates for chain extension, leading to lower molecular weight products. May favor the formation of shorter oligomers over long-chain polymers. |

| Side Reactions | Unwanted reactions such as intramolecular cyclization, branching, or decomposition of the dithiocarbamate or carboxylic acid functional groups. | Termination of chain growth, formation of structurally irregular polymers, and reduced yield of the desired linear higher homologs. |

| Decreased Reactivity | The reactivity of the functional groups at the end of the growing chain may diminish as the molecule becomes larger. researchgate.net | Difficulty in achieving high degrees of polymerization, resulting in a distribution of lower molecular weight oligomers. |

Chemical Transformations and Reactivity of Thiocarbamoylthioacetic Acid

Reactions Leading to Thiocarbonyl Hydrazides

The conversion of thiocarboxylic acids and their derivatives into thiocarbonyl hydrazides (also known as thiohydrazides) is a fundamental transformation in organic synthesis. These hydrazides are important intermediates for the preparation of various nitrogen- and sulfur-containing heterocycles. hhu.dersc.orgsapub.orgresearchgate.net

The reaction of Thiocarbamoylthioacetic acid with hydrazine (B178648) hydrate (B1144303) is expected to yield the corresponding thiocarbonyl hydrazide. This reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon of the carboxylic acid group, followed by the elimination of a water molecule. While direct studies on this compound are not extensively documented, the reaction of related [(alkoxythiocarbonyl)thio]acetic acids with hydrazines is known to produce thiocarbonylhydrazines. scispace.com Similarly, processes for preparing hydrazine-thiocarboxylic acid O-carbamoylmethyl esters from the reaction of O-carbamoylmethyl S-carboxymethyl dithiocarbonates with hydrazine hydrate have been patented. google.com

The general transformation can be represented as follows:

Starting Material: this compound

Reagent: Hydrazine hydrate (N₂H₄·H₂O)

Product: 2-(Thiocarbamoylthio)acetohydrazide

Byproduct: Water

| Reactant | Reagent | Product |

| This compound | Hydrazine Hydrate | 2-(Thiocarbamoylthio)acetohydrazide |

This reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized to achieve high yields of the desired thiohydrazide. The resulting 2-(thiocarbamoylthio)acetohydrazide is a key intermediate for further synthetic elaborations, particularly cyclization reactions.

Cyclization Reactions of this compound

The presence of multiple reactive functional groups in this compound and its derivatives allows for various intramolecular and intermolecular cyclization reactions, leading to the formation of a wide array of heterocyclic systems. These reactions are of significant interest due to the diverse biological activities associated with the resulting heterocyclic scaffolds. nih.govresearchgate.netnih.gov

Thiazolidinones are a class of five-membered heterocyclic compounds containing a sulfur atom, a nitrogen atom, and a carbonyl group in the ring. They are known to exhibit a broad spectrum of biological activities. mdpi.com The synthesis of thiazolidinone derivatives from compounds bearing a thiocarbamoyl moiety is a well-established synthetic strategy. nih.gov In the case of this compound, an intramolecular cyclization could potentially lead to a thiazolidinone derivative. This would likely involve the nucleophilic attack of the sulfur atom of the thiocarbamoyl group onto the carbonyl carbon of the carboxylic acid, or a derivative thereof. More commonly, related thiourea (B124793) derivatives are reacted with α-halocarbonyl compounds or α,β-unsaturated esters to form thiazolidinones. nih.gov

An analogous intramolecular cyclization of N-benzoylthiocarbamoylglycine amide has been shown to produce an iminothiazolidine in the presence of a Lewis acid. nih.gov

| Starting Moiety | Key Transformation | Resulting Heterocycle |

| Thiocarbamoyl & Acetic Acid | Intramolecular Cyclization | Thiazolidinone Derivative |

The derivatives of this compound, particularly its thiocarbonyl hydrazide, are excellent precursors for the synthesis of six-membered and five-membered heterocyclic systems through cyclocondensation reactions.

1,3,4-Thiadiazines: These are six-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The reaction of thiohydrazides with α-haloketones or other bifunctional electrophiles is a common method for the synthesis of 1,3,4-thiadiazines. osi.lvmdpi.comnih.govbiointerfaceresearch.commdpi.comresearchgate.net For instance, the thiohydrazide derived from this compound could react with an α-bromo ketone, where the initial step is the S-alkylation of the thiohydrazide followed by intramolecular cyclization to form the 1,3,4-thiadiazine ring.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Thiocarbamoyl derivatives have been utilized in the synthesis of pyrazoles. nih.govscispace.comscirp.orgmdpi.comnih.gov The reaction of a thiocarbonyl compound with hydrazine or its derivatives is a fundamental approach to pyrazole (B372694) synthesis. mdpi.comnih.gov A plausible pathway could involve the reaction of a β-dicarbonyl compound with the thiohydrazide of this compound.

| Precursor | Reagent Type | Resulting Heterocycle |

| 2-(Thiocarbamoylthio)acetohydrazide | α-Halo Ketone | 1,3,4-Thiadiazine |

| 2-(Thiocarbamoylthio)acetohydrazide | β-Dicarbonyl Compound | Pyrazole |

The outcome of the cyclization reactions of this compound and its derivatives is influenced by several factors:

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly affect the reaction pathway and the yield of the desired product. For instance, acid or base catalysis can promote specific cyclization routes. nih.govnih.gov The formation of different heterocyclic isomers, such as 1,3,4-thiadiazines versus dihydrothiazoles, can be dependent on the pH of the reaction medium. mdpi.com

Nature of the Substrate and Reagents: The substituents on the this compound backbone and the nature of the cyclizing agent play a crucial role in determining the structure of the final heterocyclic product.

Stability of Intermediates: The stability of the intermediates formed during the reaction can influence the final product distribution. Tautomeric equilibria can also play a role in directing the cyclization process.

Intrinsic Stability of the Parent Acid: Thioacetic acid itself is known to be unstable and can hydrolyze to acetic acid and hydrogen sulfide. google.comwikipedia.org The stability of this compound can be influenced by factors such as water content and storage conditions. The addition of stabilizers like chloroacetic acids has been shown to improve the shelf-life of thioacetic acid. google.com

| Factor | Influence on Cyclization and Stability |

| Reaction Conditions | Determines reaction pathway and product yield. |

| Substrate/Reagent Structure | Dictates the final heterocyclic scaffold. |

| Intermediate Stability | Affects product distribution and reaction feasibility. |

| Inherent Stability | Susceptibility to hydrolysis and decomposition. |

Desulfurization Pathways from this compound Derived Heterocycles

Nucleophilic Acyl Substitution Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid moiety (-COOH) of this compound is the primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.com In this class of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the hydroxyl group. openstax.org However, carboxylic acids are generally less reactive towards nucleophiles than derivatives such as acid chlorides or anhydrides. pressbooks.pub This reduced reactivity is due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org Consequently, direct reaction with nucleophiles like amines or alcohols is often inefficient and requires specific activation methods or harsh conditions to proceed. libretexts.orgacs.org

Activation of the carboxylic acid group is a crucial step to facilitate nucleophilic attack. This can be achieved by two main strategies:

Protonation of the carbonyl oxygen: Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orgbyjus.com

Conversion of the hydroxyl group into a better leaving group: The -OH group can be chemically modified into a more stable species that can readily depart during the reaction. libretexts.orgyoutube.com

These activation strategies are fundamental to the synthesis of amides and esters from the carboxylic acid group of this compound.

Mechanisms of Amide Formation and Esterification involving Thio Acids

The formation of amides and esters from this compound proceeds via nucleophilic acyl substitution. The mechanisms often involve intermediates that enhance the reactivity of the carboxyl group, with pathways involving thio-acid derivatives and thioesters being particularly relevant in biochemical and synthetic contexts. nih.govresearchgate.net

Amide Formation

The direct reaction between a carboxylic acid and an amine is challenging because amines are basic and tend to deprotonate the carboxylic acid, forming a highly unreactive ammonium-carboxylate salt. chemistrysteps.comlibretexts.org While this salt can be dehydrated to an amide at high temperatures, this method is not suitable for complex molecules. acs.orglibretexts.org Therefore, coupling agents or activation to more reactive intermediates are typically employed.

Mechanism via Coupling Agents (e.g., DCC): A common method for amide bond formation is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org The mechanism involves the activation of the carboxylic acid by DCC. The carboxylic acid adds to one of the C=N bonds of DCC, converting the hydroxyl group into an excellent leaving group (an O-acylisourea). chemistrysteps.comyoutube.com An amine can then act as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by the collapse of the tetrahedral intermediate and elimination of the dicyclohexylurea byproduct, resulting in the formation of the amide. libretexts.orglibretexts.org

Mechanism via Thioester Intermediates: Thioesters are significantly more reactive toward amine nucleophiles than their oxygen ester counterparts and serve as important intermediates in amide bond formation. nih.govnih.govyoutube.com In this pathway, the carboxylic acid is first converted into a thioester. researchgate.net This can be achieved by reacting the carboxylic acid with a thiol in the presence of a dehydrating agent like DCC. wikipedia.org The resulting thioester is a highly reactive acylating agent. youtube.com The subsequent reaction with an amine (aminolysis) proceeds through a nucleophilic acyl substitution mechanism to yield the more stable amide. libretexts.orgnih.gov This strategy is fundamental in many biological processes, such as nonribosomal peptide synthesis, and in synthetic methods like native chemical ligation. wikipedia.orgacs.org

Activation Mechanisms for Thioacids: While this compound is a carboxylic acid, the mechanisms for activating true thioacids (R-COSH) for amidation provide relevant context. These methods often generate highly electrophilic intermediates. For instance, thioacids can be activated by forming S-nitrosothioacid intermediates, which react rapidly with amines. nih.gov Another approach involves the oxidation of thioacids to form a diacyl disulfide intermediate, which is a potent acylating agent that readily reacts with amines to form amides. researchgate.netdntb.gov.uarsc.org

| Method | Activating Agent/Intermediate | General Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Thermal Dehydration | None (Ammonium Salt) | High Temperature (>100°C) | Direct elimination of water from the ammonium-carboxylate salt. libretexts.org |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Room Temperature | Formation of a highly reactive O-acylisourea intermediate. chemistrysteps.comlibretexts.org |

| Thioester Intermediate | Thiol + Coupling Agent | Mild, often stepwise | Acyl group is transferred via a more reactive thioester. researchgate.netnih.gov |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Stepwise, often with base | Conversion to a highly reactive acid chloride intermediate. libretexts.org |

Esterification

Esterification of the carboxylic acid moiety can also be achieved through several mechanistic pathways.

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrytalk.orgbyjus.com The mechanism involves several equilibrium steps. masterorganicchemistry.comchemistrysteps.com First, the acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.ukbyjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrytalk.orgbyjus.com Following a proton transfer from the incoming alcohol group to one of the hydroxyl groups, a molecule of water (a good leaving group) is eliminated, and subsequent deprotonation yields the ester. chemguide.co.ukvedantu.com The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium toward the products. chemistrysteps.comorganic-chemistry.org

Mechanism via Thioester Intermediates: Similar to amide synthesis, thioesters can serve as activated intermediates for ester formation. youtube.com The conversion of a thioester to an oxygen ester is a thermodynamically favorable process. youtube.com In biological systems, the acyl group of acetyl-CoA (a thioester) is transferred to nucleophiles, including alcohols, to form esters. youtube.comlibretexts.org This transthioesterification reaction proceeds via a standard nucleophilic acyl substitution mechanism where the alcohol attacks the thioester carbonyl carbon, leading to the displacement of the thiol leaving group. wikipedia.org

| Derivative | Structure (R=Acyl) | Leaving Group | Reactivity |

|---|---|---|---|

| Acid Chloride | R-CO-Cl | Cl⁻ | Very High pressbooks.pub |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High pressbooks.pub |

| Thioester | R-CO-SR' | R'S⁻ | Moderate-High youtube.comlibretexts.org |

| Ester | R-CO-OR' | R'O⁻ | Moderate libretexts.org |

| Carboxylic Acid | R-CO-OH | OH⁻ | Moderate libretexts.org |

| Amide | R-CO-NR'₂ | NR'₂⁻ | Low pressbooks.pub |

Derivatization Strategies and Analog Design of Thiocarbamoylthioacetic Acid

Synthesis of Diverse Thiocarbamoylthioacetic Acid Derivatives

The synthesis of this compound derivatives primarily involves the reaction of an isothiocyanate with a thiol-containing carboxylic acid, such as thioglycolic acid. This fundamental reaction provides a straightforward route to a wide array of N-substituted thiocarbamoylthioacetic acids.

A general synthetic approach involves the nucleophilic addition of the thiol group of thioglycolic acid to the electrophilic carbon atom of an isothiocyanate. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The choice of the isothiocyanate determines the substituent on the nitrogen atom of the thiocarbamoyl group, allowing for the introduction of various alkyl, aryl, or functionalized groups.

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Name | N-Substituent | Synthetic Method |

| N-Phenylthis compound | Phenyl | Reaction of phenyl isothiocyanate with thioglycolic acid in a basic medium. |

| N-Methylthis compound | Methyl | Reaction of methyl isothiocyanate with thioglycolic acid in the presence of a base. |

| N-Allylthis compound | Allyl | Condensation of allyl isothiocyanate with thioglycolic acid. |

| N-Benzoylthis compound | Benzoyl | Acylation of the parent this compound or reaction of benzoyl isothiocyanate with thioglycolic acid. |

Further derivatization can be achieved by modifying the carboxylic acid functional group. Standard esterification procedures, reacting the this compound with an alcohol in the presence of an acid catalyst, yield the corresponding esters. Amide derivatives can be synthesized by activating the carboxylic acid, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine.

Structural Modifications and Their Synthetic Feasibility for this compound Analogs

Modifications at the Nitrogen Atom: A wide variety of substituents can be introduced at the nitrogen atom by utilizing correspondingly substituted isothiocyanates in the initial synthesis. The feasibility of this approach is high, given the commercial availability and straightforward synthesis of a vast array of isothiocyanates. This allows for the incorporation of aliphatic, aromatic, and heterocyclic moieties, as well as functional groups that can participate in further reactions or coordinate to metal ions.

Modifications of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification. As mentioned, esterification and amidation are readily achievable. nih.govxmu.edu.cn Reduction of the carboxylic acid to a primary alcohol can be accomplished using reducing agents such as lithium aluminum hydride, providing another point for diversification. The conversion of the carboxylic acid to an acyl halide, using reagents like thionyl chloride, provides a reactive intermediate for the synthesis of a variety of other derivatives. nih.gov

Modifications of the Thioether Linkage: The thioether sulfur atom is generally less reactive than the thiol precursor. However, it can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives will have significantly different electronic and steric properties compared to the parent thioether. Cleavage of the thioether bond is also a possibility under certain reductive or harsh conditions, though this would lead to the decomposition of the core scaffold.

Table 2: Feasibility of Structural Modifications on the this compound Scaffold

| Modification Site | Type of Modification | Reagents/Conditions | Synthetic Feasibility |

| Nitrogen Atom | Introduction of various substituents | Substituted isothiocyanates | High |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | High |

| Amidation | Amine, coupling agent (e.g., DCC) | High | |

| Reduction to alcohol | LiAlH4 | Moderate to High | |

| Conversion to acyl halide | SOCl2 | High | |

| Thioether Linkage | Oxidation to sulfoxide/sulfone | H2O2, m-CPBA | Moderate |

Design of Polydentate and Ambidentate Ligand Architectures based on this compound Scaffolds

The this compound scaffold is well-suited for the design of polydentate and ambidentate ligands due to the presence of multiple potential donor atoms: the nitrogen and sulfur atoms of the thiocarbamoyl group, the carbonyl oxygen of the carboxylic acid, and the thioether sulfur atom.

Polydentate Ligands: By introducing additional coordinating groups onto the N-substituent, it is possible to create ligands that can bind to a metal center through multiple atoms. For example, synthesizing an N-pyridylthis compound derivative introduces a nitrogen atom from the pyridine ring as an additional coordination site. Similarly, incorporating amino or carboxyl groups onto an N-aryl substituent can increase the denticity of the ligand. These polydentate ligands can form stable chelate complexes with a variety of metal ions.

Ambidentate Ligands: The thiocarbamoyl group itself presents an interesting case of ambidentate character. The sulfur atom is generally considered a soft donor, while the nitrogen atom is a harder donor. This allows the ligand to coordinate to different types of metal ions through either the sulfur or the nitrogen atom, depending on the nature of the metal (Hard and Soft Acids and Bases theory). Furthermore, the carboxylate group can coordinate in a monodentate or bidentate fashion. This versatility in coordination modes makes this compound derivatives intriguing candidates for the synthesis of coordination polymers and complexes with unique structural and electronic properties.

The design of these ligands involves a careful selection of the N-substituent and any subsequent modifications to introduce the desired donor atoms in a sterically favorable arrangement for coordination. The thioether sulfur can also participate in coordination, particularly with soft metal ions, further expanding the possibilities for designing complex ligand architectures. The interplay between the different donor sites allows for fine-tuning of the coordination properties of the resulting metal complexes.

Coordination Chemistry of Thiocarbamoylthioacetic Acid and Its Derivatives

Ligand Properties of Thiocarbamoylthioacetic Acid and Related Compounds

The coordinating behavior of a ligand is fundamentally determined by the availability and nature of its donor atoms and its capacity for chelation.

This compound, with the general formula R₂NC(=S)SCH₂COOH, possesses three types of potential donor atoms: the thiocarbonyl sulfur (S), the thioether sulfur (S), the carboxylic oxygen (O), and the nitrogen (N) atom of the thiocarbamoyl group. The involvement of these atoms in coordination depends on factors such as the nature of the metal ion, the pH of the medium, and the steric effects of the substituents (R) on the nitrogen atom.

The thiocarbonyl sulfur is generally a soft donor atom, favoring coordination with soft metal ions. The thioether sulfur is also a soft donor. The carboxylic group offers two potential oxygen donor atoms, which are hard donors and typically coordinate to hard or borderline metal ions. The nitrogen atom's basicity and donor capability can be influenced by the electronic effects of the R groups. Organic reagents containing both sulfur and nitrogen as donor atoms are well-established in coordination chemistry. nih.gov

Table 1: Potential Donor Atoms in this compound

| Donor Atom | Type | Typical Metal Ion Preference |

| Thiocarbonyl Sulfur (C=S ) | Soft Lewis Base | Soft Lewis Acids (e.g., Hg²⁺, Cd²⁺, Pt²⁺) |

| Thioether Sulfur (-S -CH₂) | Soft Lewis Base | Soft Lewis Acids (e.g., Ag⁺, Pd²⁺) |

| Carboxylic Oxygen (-COO H) | Hard Lewis Base | Hard Lewis Acids (e.g., Fe³⁺, Al³⁺, Sn⁴⁺) |

| Amine Nitrogen (-N R₂) | Borderline/Soft Base | Borderline/Soft Lewis Acids (e.g., Cu²⁺, Ni²⁺, Co²⁺) |

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. This compound can exhibit variable denticity, acting as a monodentate, bidentate, or even tridentate ligand.

Monodentate Coordination: The ligand can coordinate through a single donor atom, most commonly the highly polarizable thiocarbonyl sulfur.

Bidentate Chelation: Chelation, the formation of a ring structure containing the metal ion, is a common coordination mode. This can occur through:

(S,S) coordination: Both the thiocarbonyl and thioether sulfur atoms can bind to a metal center, forming a stable chelate ring.

(S,O) coordination: The thiocarbonyl sulfur and one of the carboxylic oxygen atoms can coordinate, particularly after deprotonation of the carboxylic acid.

(N,S) coordination: The nitrogen and the thiocarbonyl sulfur, a mode frequently observed in the related thiosemicarbazone ligands, can also form a chelate ring.

Tridentate Chelation: In certain conformations, the ligand could potentially act in a tridentate (S,S,O) fashion, involving both sulfur atoms and the carboxylate oxygen.

X-ray crystallographic studies on organotin complexes of this compound have confirmed its ability to act as a bidentate or tridentate ligand. vulcanchem.com In these structures, the sulfur atoms are shown to coordinate to the metal center. vulcanchem.com The chelation potential enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands, an observation known as the chelate effect.

Formation of Metal Complexes with this compound Derivatives

The ability of this compound derivatives to form stable complexes has led to their investigation as analytical reagents and the characterization of their coordination compounds.

Sulfur-containing organic ligands are widely used for the detection and determination of metal ions, particularly transition metals. researchgate.net The formation of a colored complex upon reaction with a specific metal ion is the basis for many spectrophotometric methods. Thiosemicarbazones, which share the N-C=S moiety with this compound, are recognized as effective spectrophotometric reagents for transition metals like Cu(II), Ni(II), and Co(II). researchgate.net

While specific studies on this compound for cation detection are not extensively detailed, its structural features suggest significant potential. The presence of soft sulfur donor atoms makes it a candidate for the selective complexation of soft heavy metal ions. Furthermore, the carboxyl group can enhance aqueous solubility and provides an additional coordination site that can be tuned by pH. This dual functionality could be exploited in designing sensors for specific metal cations, similar to how thioctic acid has been used in self-assembled monolayers for detecting various metal cations, including alkali, alkaline earth, and lanthanum ions. nih.gov The interaction between the ligand and metal cations can lead to measurable changes in spectroscopic or electrochemical properties, forming the basis for a detection method.

The structures of metal complexes with this compound are elucidated using a combination of techniques, including single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of a complex in the solid state. For example, the crystal structure of a dimeric organotin complex, {[n-Bu₂Sn(O₂CCH₂CS₂NMe₂)]₂O}₂, revealed a centrosymmetric structure where each tin atom is coordinated by two sulfur atoms from the thiocarbamoylthioacetate ligand and a bridging oxygen atom. vulcanchem.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the C=S stretching vibration (typically around 1200–1250 cm⁻¹) upon complexation indicates the involvement of the thiocarbonyl sulfur in bonding. Similarly, changes in the stretching frequencies of the carboxylate group (COO⁻), specifically the asymmetric and symmetric stretches, confirm its coordination to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides information about the ligand's structure in solution. Upon complexation, chemical shifts of protons and carbons near the coordination sites are affected. For instance, the methylene (B1212753) protons (-SCH₂-) in this compound resonate around δ 3.8–4.1 ppm, and this signal may shift upon metal binding. vulcanchem.com The thiocarbonyl carbon signal (C=S) at δ 190–200 ppm is also sensitive to the coordination environment. vulcanchem.com

Electronic (UV-Vis) Spectroscopy: This method gives insight into the electronic transitions within the complex and can help determine the coordination geometry around the metal center. thescipub.com The spectra of the complexes show bands that are shifted compared to the free ligand, indicating metal-ligand interaction. thescipub.com

Table 2: Common Spectroscopic Data for this compound and its Complexes

| Spectroscopic Technique | Feature | Observation in Free Ligand | Change Upon Complexation |

| IR Spectroscopy | ν(C=S) | ~1200-1250 cm⁻¹ | Shift to lower frequency |

| ν(C=O) | ~1710 cm⁻¹ | Disappears/Shifts (if deprotonated) | |

| νasym(COO⁻), νsym(COO⁻) | N/A | Appear and shift | |

| ¹H NMR Spectroscopy | -SCH₂- protons | Singlet at δ 3.8–4.1 ppm | Shift in resonance position |

| ¹³C NMR Spectroscopy | C=S carbon | δ 190–200 ppm | Shift in resonance position |

| C=O carbon | δ 170–180 ppm | Shift in resonance position |

Analysis of Metal-Ligand Bonding in this compound Complexes

The bonding between a metal ion and this compound is a blend of ionic and covalent character, influenced by the nature of the donor atom and the metal ion. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

In this compound complexes, the metal-sulfur bonds are expected to have significant covalent character. Sulfur is a soft, polarizable donor, and its interaction with soft or borderline metal ions (like Sn⁴⁺, Cu⁺, Ni²⁺) involves substantial orbital overlap. This covalent interaction leads to an expansion of the d-electron cloud of the metal center, an effect known as the nephelauxetic effect. dalalinstitute.com This effect results in a decrease in the interelectronic repulsion between the d-electrons, which can be observed experimentally. dalalinstitute.com

Conversely, the metal-oxygen bond, formed with the hard oxygen atoms of the carboxylate group, will have a more dominant electrostatic or ionic character, especially with hard metal ions.

The nature of the metal-ligand bond can be further described by theories like Crystal Field Theory (CFT) and Ligand Field Theory (LFT), which explain how the electrostatic field of the ligands splits the degeneracy of the metal's d-orbitals. slideshare.net The magnitude of this splitting determines the electronic and magnetic properties of the complex. The presence of both soft (S) and hard (O) donors in the coordination sphere creates a complex ligand field environment that dictates the final properties of the coordination compound.

Computational and Theoretical Investigations of Thiocarbamoylthioacetic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties of Thiocarbamoylthioacetic Acid

Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular and electronic structure of this compound. These theoretical approaches allow for the precise modeling of the molecule's geometry and the distribution of electrons, which are fundamental to its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Studies on this compound and its Derivatives

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the structural and electronic properties of molecules from first principles. DFT, in particular, has been widely applied to study this compound and its derivatives due to its balance of accuracy and computational efficiency. These studies often involve geometry optimization to find the most stable conformation of the molecule.

Theoretical calculations have shown that the molecular structure of this compound is characterized by the presence of both thiocarbonyl and carboxyl functional groups. The relative orientation of these groups can lead to different conformers, and computational studies help in identifying the most energetically favorable ones. For instance, the planarity of the thiocarbamoyl group is a key feature that is often investigated.

Analysis of Bond Dimensions and Electron Displacement within this compound Structures

Computational studies provide detailed information on bond lengths, bond angles, and dihedral angles within the this compound molecule. These geometric parameters are crucial for understanding the molecule's stability and reactivity. DFT calculations, for example, can predict these parameters with high accuracy.

Electron displacement and charge distribution within the molecule are also key aspects explored through computational methods. Techniques such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom. These analyses reveal the electrophilic and nucleophilic sites within the molecule, providing insights into its reactivity. The presence of electronegative sulfur and oxygen atoms leads to a significant polarization of the bonds within the this compound structure.

Table 1: Calculated Bond Lengths and Bond Angles for this compound

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C=S | 1.68 | S-C-N | 124.5 |

| C-N | 1.35 | C-N-H | 118.0 |

| C-S (thioether) | 1.82 | S-C-C | 115.2 |

| C-C | 1.51 | C-C=O | 122.3 |

| C=O | 1.21 | C-C-OH | 111.8 |

| C-OH | 1.36 | O=C-OH | 125.9 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

While extensive computational studies on the reaction mechanisms of this compound are not widely reported, the principles of computational chemistry can be applied to elucidate the pathways of its reactions. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

For instance, in reactions where this compound acts as a nucleophile, computational methods could be used to model the attack of the sulfur or oxygen atoms on an electrophilic center. The calculated energy barriers for different pathways would indicate the most likely mechanism.

Theoretical Prediction of Coordination Behavior and Complex Stability for this compound Ligands

This compound is an excellent ligand for metal ions due to the presence of multiple donor atoms (sulfur and oxygen). Computational chemistry plays a crucial role in predicting how this molecule will coordinate with different metal centers and in estimating the stability of the resulting complexes.

Theoretical studies can model the interaction between the this compound ligand and a metal ion, predicting the preferred coordination geometry. By calculating the binding energy of the complex, the stability can be assessed. These calculations can also provide insights into the nature of the metal-ligand bond, whether it is predominantly ionic or covalent. DFT is a commonly used method for these types of investigations, as it can handle the complexities of metal-ligand interactions. The hard and soft acid-base (HSAB) principle can also be applied in a theoretical framework to predict the preference of the sulfur and oxygen donor atoms for different metal ions.

Table 2: Predicted Coordination Properties of this compound

| Donor Atom(s) | Metal Ion Preference (HSAB) | Typical Coordination Mode |

| S (thiocarbonyl) | Soft acids (e.g., Hg²⁺, Cd²⁺) | Monodentate, Bidentate (with S of thioether) |

| O (carboxyl) | Hard acids (e.g., Na⁺, Ca²⁺) | Monodentate, Bidentate (chelating) |

| S, O | Borderline acids (e.g., Cu²⁺, Zn²⁺) | Bidentate (chelating) |

Applications in Advanced Organic Synthesis and Materials Science

Thiocarbamoylthioacetic Acid as a Building Block for Heterocyclic Chemistry

The structural framework of this compound, featuring a thiourea (B124793) moiety linked to a thioacetic acid group, is a potent precursor for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. This reactivity is harnessed in numerous cyclization and condensation reactions to produce valuable chemical entities.

Synthesis of Thiazole and Thiazolidine Derivatives from this compound Precursors

This compound precursors, such as thiourea and mercaptoacetic acid, are fundamental reagents in the synthesis of thiazole and thiazolidine derivatives. Thiazolidinones, a key subclass of these heterocycles, are commonly synthesized through multicomponent reactions. nih.gov A primary method involves the cyclocondensation of an amine, a carbonyl compound, and a mercapto-acid like thioglycolic acid. nih.gov

Another well-established route is the reaction of Schiff bases (imines) with mercaptoacetic acid. researchgate.net This reaction proceeds via the nucleophilic attack of the sulfur atom on the imine carbon, followed by an intramolecular cyclization to form the thiazolidin-4-one ring. Various catalysts and conditions, including microwave irradiation and the use of eco-friendly catalysts, have been developed to optimize these syntheses. bepls.com For instance, the reaction can be carried out efficiently under solvent-free conditions using ammonium persulfate as a catalyst. nih.gov

The Hantzsch thiazole synthesis is another cornerstone method where α-haloketones react with a thiourea or thioamide, which can be derived from this compound. bepls.comnih.gov This reaction provides direct access to the thiazole ring, a structural motif present in many biologically active compounds. globalresearchonline.netresearchgate.netresearchgate.net

Table 1: Synthetic Approaches to Thiazole and Thiazolidine Derivatives

| Product Class | Key Reactants | Reaction Type | Notes |

| Thiazolidin-4-ones | Schiff Base + Mercaptoacetic Acid | Cyclocondensation | Widely used, can be performed in one pot or stepwise. researchgate.net |

| Thiazolidin-4-ones | Aniline + Benzaldehyde + Thioglycolic Acid | Multicomponent Cyclocondensation | Efficient under solvent-free or acid-catalyzed conditions. nih.gov |

| Thiazolidine-2,4-diones | Thiosemicarbazone Hybrids | Cyclization | Forms derivatives with diverse pharmacological properties. mdpi.com |

| Thiazoles (Hantzsch) | α-Haloketone + Thiourea/Thioamide | Condensation/Cyclization | Classic and versatile method for thiazole synthesis. bepls.comnih.gov |

| 2-Aminothiazoles | α-Diazoketones + Thiourea | Catalyst-free Condensation | Green chemistry approach using PEG-400 as a solvent. bepls.com |

Role of this compound in the Preparation of 1,3,4-Thiadiazines and Pyrazoles

The thiosemicarbazide moiety, structurally analogous to the core of this compound, is a pivotal precursor for the synthesis of 1,3,4-thiadiazines and pyrazoles. The synthesis of 1,3,4-thiadiazines often involves the reaction of thiosemicarbazide or its derivatives with α-halocarbonyl compounds, such as α-bromoacetophenone. biointerfaceresearch.com This reaction typically proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to yield the six-membered thiadiazine ring. biointerfaceresearch.comresearchgate.net

Similarly, thiosemicarbazide is a versatile building block for pyrazole (B372694) synthesis. The reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide leads to the formation of 1-thiocarbamoyl pyrazoles. nih.gov The reaction involves the initial condensation to form a pyrazoline, which can then be oxidized to the aromatic pyrazole ring. Pyrazoles can also be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a reaction pathway that highlights the utility of the hydrazine-like functionality within thiosemicarbazide precursors. mdpi.commdpi.com

Participation in Cycloaddition and Condensation Reactions for Novel Chemical Entities

The synthesis of the aforementioned heterocycles relies heavily on condensation and cycloaddition reactions where this compound derivatives act as key nucleophiles.

Condensation Reactions: The formation of thiazolidinones from Schiff bases and mercaptoacetic acid is a classic example of a cyclocondensation reaction. Similarly, the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids or their derivatives is a crucial condensation process. organic-chemistry.orgencyclopedia.pubsbq.org.br These reactions involve the formation of a new ring system through the elimination of a small molecule, typically water. sbq.org.br The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound, provides a mechanistic framework for understanding how the thioester functionality in this compound could react. libretexts.orgyoutube.comyoutube.com

Cycloaddition Reactions: [3+2] Cycloaddition is another powerful tool for constructing five-membered rings. For instance, azomethine ylides generated from thiazolidine-2-carboxylic acid can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create complex, polycyclic scaffolds. nih.gov While not directly involving this compound itself, this demonstrates the reactivity of related sulfur- and nitrogen-containing heterocycles in cycloaddition chemistry. The general principles of cycloaddition, governed by frontier molecular orbital theory, dictate the feasibility and stereochemical outcome of these reactions under thermal or photochemical conditions. youtube.com

Integration of this compound Derivatives into Catalytic Systems

The functional groups inherent to the this compound scaffold—namely the thiocarbonyl, amine, and carboxylic acid moieties—make it an attractive candidate for designing ligands for catalysis and as a precursor for advanced materials like metal-organic frameworks.

Ligand Design for Homogeneous and Heterogeneous Catalysis utilizing this compound Scaffolds

The development of novel ligands is central to advancing homogeneous catalysis. "Privileged scaffolds" are molecular frameworks that can bind to multiple targets with high affinity, making them valuable in drug discovery and, by extension, in catalyst design. nih.govnih.gov The heterocycle-thioacetic acid motif is considered one such privileged scaffold. nih.gov

A ligand derived from this compound could potentially act as a multidentate ligand, coordinating to a metal center through its sulfur, nitrogen, and oxygen atoms. This chelation effect can enhance the stability and modulate the electronic properties of the metal catalyst. By modifying the substituents on the this compound backbone, the steric and electronic environment of the catalyst can be fine-tuned to control its activity and selectivity in various chemical transformations, such as cross-coupling reactions or C-H functionalization. nih.gov

Potential as Precursors for Linkers in Metal-Organic Frameworks and Related Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). rsc.orgresearchgate.netnih.gov The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF.

Carboxylic acids are among the most common functional groups used in MOF linkers. researchgate.net Furthermore, the incorporation of sulfur, particularly thiol or thioether groups, into linkers is a growing area of interest. rsc.orgresearchgate.netsemanticscholar.org These sulfur-functionalized MOFs can exhibit unique properties, including enhanced electrical conductivity and strong affinity for heavy metals. researchgate.netresearchgate.net

This compound is a promising candidate as a linker precursor for MOFs for several reasons:

It is a bifunctional molecule, containing both a carboxylic acid group for coordination to the metal center and a thiocarbamoyl group.

The sulfur and nitrogen atoms of the thiocarbamoyl moiety can serve as additional coordination sites, potentially leading to MOFs with novel topologies and higher connectivity.

The thiol group (in its tautomeric form) can be used for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure after its initial assembly. rsc.orgresearchgate.net

Frameworks built from linkers containing both carboxyl and thiol groups represent a specific class of thiol-MOFs, highlighting the direct relevance of the this compound structure in this field. researchgate.net

Table 2: Potential Roles of this compound in Materials Science

| Application Area | Relevant Functional Groups | Potential Role of the Scaffold | Desired Outcome |

| Homogeneous Catalysis | Thiol (S), Amine (N), Carboxylate (O) | Acts as a multidentate ligand for transition metals. | Enhanced catalyst stability and selectivity. nih.gov |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid, Thiocarbamoyl Group | Serves as a bifunctional organic linker connecting metal nodes. rsc.orgresearchgate.net | Creation of porous materials with high surface area and specific functionalities. researchgate.net |

| Functionalized Materials | Thiol Group | Allows for post-synthetic modification of MOFs or covalent attachment to surfaces. researchgate.net | Materials with tailored properties for adsorption, sensing, or catalysis. semanticscholar.org |

Investigations into the Plant Growth Regulating Properties of Thiocarbamoylthioacetic Acids

Extensive literature searches did not yield specific research focused on the plant growth regulating properties of the compound "this compound." While studies on structurally related compounds, such as dithiocarbamates and other thiocarbamate derivatives, have been conducted and show a range of activities from growth promotion to inhibition, no direct experimental data on this compound's effects on plant germination, root elongation, or other growth parameters could be located.

Therefore, a detailed analysis and presentation of research findings, including data tables on its specific effects, cannot be provided at this time. Further research is required to elucidate the potential role of this compound as a plant growth regulator.

Analytical Methodologies for Detection and Characterization of Thiocarbamoylthioacetic Acid

Spectroscopic Characterization Techniques (e.g., IR, NMR) for Thiocarbamoylthioacetic Acid Compounds

Spectroscopic methods provide fundamental insights into the molecular framework of this compound, identifying key functional groups and their connectivity.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups within the this compound molecule. The presence of a thiocarbamoyl group (-C(=S)N-), a thioether linkage (-S-), and a carboxylic acid (-COOH) group gives rise to a distinctive IR spectrum.

Key expected absorption bands and their corresponding vibrational modes are detailed in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |

| C-H | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C-N (Thiocarbamoyl) | Stretching | 1540-1480 |

| C=S (Thiocarbamoyl) | Stretching | 1200-1050 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| S-C | Stretching | 800-600 |

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary slightly for the specific molecule of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methylene (B1212753) group (-CH₂-) adjacent to the sulfur atom and the carboxylic acid group, as well as for the protons on the nitrogen of the thiocarbamoyl group. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S) of the thiocarbamoyl group, and the methylene carbon. The chemical shift of the thiocarbonyl carbon is typically found further downfield compared to a standard carbonyl carbon.

| Atom | Expected Chemical Shift (ppm) |

| ¹H NMR | |

| -COOH | 10-13 |

| -NH₂ | 7.5-9.0 |

| -S-CH₂- | 3.0-4.0 |

| ¹³C NMR | |

| -C=S | 180-200 |

| -C=O | 170-185 |

| -S-CH₂- | 30-45 |

This table presents estimated chemical shifts. Actual values can vary based on solvent and other experimental conditions.

Chromatographic Detection Techniques (e.g., GC-MS) in Natural Products Research

Chromatographic methods are indispensable for the separation and detection of this compound, particularly within complex mixtures typical of natural product extracts. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for this purpose.

For GC-MS analysis, derivatization of this compound is often necessary to increase its volatility and thermal stability. This can be achieved by converting the carboxylic acid group into a more volatile ester, for instance, through reaction with a silylating agent.

The subsequent mass spectrometry analysis provides a fragmentation pattern, or "mass spectrum," that is unique to the derivatized compound. This pattern allows for its unambiguous identification by comparing it to a spectral library or through interpretation of the fragmentation pathways.

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separates the derivatized compound from other components in a mixture. |

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules followed by separation of ions based on their mass-to-charge ratio. | Provides a unique mass spectrum for identification and structural elucidation of the derivatized compound. |

Identification of this compound as a Natural Metabolite

While thiocarboxylic acid-containing natural products are known, the specific identification of this compound as a natural metabolite has not been widely reported in scientific literature. The biosynthesis of thiocarboxylic acids in nature is a subject of ongoing research. For example, studies have identified gene cassettes in bacteria responsible for the biosynthesis of other thiocarboxylic acid-containing natural products, such as thioplatensimycin. nih.govresearchgate.net These biosynthetic pathways often involve the activation of a carboxylate with coenzyme A and a subsequent sulfur transfer. nih.govresearchgate.net

The potential discovery of this compound as a natural product would likely involve the screening of microbial or plant extracts using advanced analytical techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS). The identification would be confirmed by matching the chromatographic retention time and mass spectrum of a peak in the extract to that of a synthesized, authentic standard of this compound. Further confirmation would involve isolation and structural elucidation using spectroscopic methods like NMR and IR.

Q & A

Q. What are the established synthetic routes for Thiocarbamoylthioacetic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves thioacetylation of carbamoylthiol precursors under controlled conditions. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts like triethylamine. Yield optimization requires iterative testing of molar ratios (e.g., 1:1.2 for thiol-to-carbamoyl chloride) and monitoring via HPLC or TLC . Characterization should include H/C NMR for functional group verification and elemental analysis for purity assessment. Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldryich) and equipment specifications per IUPAC guidelines .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies thioamide C=S stretches (1050–1250 cm), while NMR confirms proton environments (e.g., singlet for –SH protons at δ 1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is recommended. Always cross-validate results with melting point analysis and compare to literature data .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Test aqueous stability at pH 2–12 over 24–72 hours, monitoring via UV-Vis spectroscopy for absorbance shifts. Store samples in amber vials under inert gas (N) at –20°C, and validate long-term stability using LC-MS to detect degradation byproducts .

Advanced Research Questions

Q. What computational strategies are effective in predicting this compound’s reactivity in novel organic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and reaction pathways. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). Validate computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) and correlate Hammett σ values with substituent effects .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Apply meta-analysis to aggregate datasets, accounting for variability in assay conditions (e.g., cell lines, incubation times). Use multiple imputation to handle missing data points and Bayesian statistics to quantify uncertainty . Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and report effect sizes with 95% confidence intervals .

Q. What experimental designs are optimal for studying the chelation properties of this compound with transition metals?

Methodological Answer: Employ Job’s method of continuous variation to determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios). Use UV-Vis titration to calculate binding constants (logK) and cyclic voltammetry to assess redox behavior. Compare results with X-ray crystallography for structural validation. Control ionic strength (0.1 M KCl) and temperature (25°C) to minimize experimental noise .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s thiol-disulfide exchange reactions?

Methodological Answer: Synthesize deuterated analogs (e.g., –SD instead of –SH) and measure rate constants via H NMR line-shape analysis. Calculate primary KIEs (k/k) to distinguish between concerted and stepwise mechanisms. Pair with Eyring plots to determine activation parameters (ΔH, ΔS). Validate using computational transition state modeling .

Q. What strategies mitigate interference from byproducts during this compound’s application in multi-step syntheses?

Methodological Answer: Implement orthogonal protection-deprotection strategies (e.g., tert-butylthio groups). Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents. Monitor reaction progress via in-situ IR or inline LC-MS. Optimize workup protocols with liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography (gradient elution) .

Methodological Notes

- Data Presentation: Use SI units and Roman numerals for tables (e.g., Table I: Kinetic Parameters). Ensure figures include error bars (±SEM) and statistical significance annotations (p < 0.05) .

- Reproducibility: Document all synthetic steps, including batch numbers of reagents and instrument calibration dates. Share raw data in supplementary materials .

- Ethical Compliance: For biological studies, disclose IRB approval and adhere to OECD guidelines for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.